molecular formula C4H7NO B3050400 3-Hydroxy-2-methylpropanenitrile CAS No. 2567-01-3

3-Hydroxy-2-methylpropanenitrile

Cat. No.: B3050400
CAS No.: 2567-01-3
M. Wt: 85.1 g/mol
InChI Key: COZQDNPLORIALF-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylpropanenitrile is an organic compound with the molecular formula C4H7NO. It is a colorless liquid that is soluble in water and organic solvents. This compound is known for its stability and is used as a chemical intermediate in various organic synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-methylpropanenitrile can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is typically produced through the reaction of aldehydes or ketones with hydrogen cyanide. This process involves the addition of hydrogen cyanide across the carbon-oxygen double bond in the aldehyde or ketone to produce the hydroxynitrile .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2-methylpropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylpropanenitrile involves its ability to undergo nucleophilic addition reactions. The compound reacts with nucleophiles, such as cyanide ions, to form hydroxynitriles. This reaction is facilitated by the presence of a carbon-oxygen double bond in the aldehyde or ketone, which allows for the addition of the nucleophile .

Properties

IUPAC Name

3-hydroxy-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(2-5)3-6/h4,6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZQDNPLORIALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name PROPYLENE CYANOHYDRIN
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DSSTOX Substance ID

DTXSID50948549
Record name 3-Hydroxy-2-methylpropanenitrile
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Molecular Weight

85.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Propylene cyanohydrin is a colorless liquid with a mild odor. Used in organic synthesis.
Record name PROPYLENE CYANOHYDRIN
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CAS No.

2567-01-3
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Record name 3-Hydroxy-2-methylpropanenitrile
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Record name 3-Hydroxy-2-methylpropiononitrile
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Record name 3-Hydroxy-2-methylpropanenitrile
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Record name 3-hydroxy-2-methylpropiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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